molecular formula C13H11NO3 B6386313 2-Hydroxy-5-(3-methylphenyl)isonicotinic acid CAS No. 1262004-22-7

2-Hydroxy-5-(3-methylphenyl)isonicotinic acid

Cat. No.: B6386313
CAS No.: 1262004-22-7
M. Wt: 229.23 g/mol
InChI Key: INFULGVEDFWZQO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-methylphenyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acid derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a hydroxyl group, a methylphenyl group, and an isonicotinic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-methylphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid hydrazide with appropriate aldehydes or ketones. One common method is the condensation reaction between isonicotinic acid hydrazide and 3-methylbenzaldehyde in the presence of a suitable catalyst and solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-methylphenyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-(3-methylphenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-methylphenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and isonicotinic acid moieties play a crucial role in binding to these targets, leading to the inhibition of bacterial growth and replication. The compound may also interfere with the synthesis of essential biomolecules, such as nucleic acids and proteins, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(3-methylphenyl)isonicotinic acid is unique due to the presence of the hydroxyl and methylphenyl groups, which confer distinct chemical properties and biological activities. These functional groups enhance its ability to interact with molecular targets and improve its solubility and stability compared to other isonicotinic acid derivatives .

Properties

IUPAC Name

5-(3-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8-3-2-4-9(5-8)11-7-14-12(15)6-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFULGVEDFWZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686924
Record name 5-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-22-7
Record name 5-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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